n-Pentyl 3-Methyl-2-butyl Phthalate

Plasticizer architecture Phthalate isomerism Structure-property relationships

n-Pentyl 3-Methyl-2-butyl Phthalate (CAS 776297-69-9, also known as isopentyl pentyl phthalate or n-pentyl-isopentyl phthalate) is a mixed-alkyl phthalate ester of the molecular formula C18H26O4 and molecular weight 306.4 g/mol. It is a colorless oily liquid that belongs to the phthalate plasticizer class, used to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers.

Molecular Formula C₁₈H₂₆O₄
Molecular Weight 306.4
Cat. No. B1153486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Pentyl 3-Methyl-2-butyl Phthalate
Synonyms1,2-Benzenedicarboxylic Acid 1-Pentyl 2-(1,2-dimethylpropyl) Ester; 
Molecular FormulaC₁₈H₂₆O₄
Molecular Weight306.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for n-Pentyl 3-Methyl-2-butyl Phthalate as a Specialty Mixed Phthalate Plasticizer


n-Pentyl 3-Methyl-2-butyl Phthalate (CAS 776297-69-9, also known as isopentyl pentyl phthalate or n-pentyl-isopentyl phthalate) is a mixed-alkyl phthalate ester of the molecular formula C18H26O4 and molecular weight 306.4 g/mol [1]. It is a colorless oily liquid that belongs to the phthalate plasticizer class, used to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers [2]. Its defining structural feature is the asymmetric substitution of a linear n-pentyl ester group on one ortho position and a branched 3-methyl-2-butyl (isopentyl) group on the other, which confers a unique balance of physical and performance properties relative to fully linear or fully branched symmetric phthalates of comparable carbon number.

Technical Basis for Differentiating n-Pentyl 3-Methyl-2-butyl Phthalate from Symmetric Dipentyl Phthalate Alternatives


Generic substitution among dipentyl phthalate isomers is technically unsound due to the well-established structure-property dependence of phthalate esters on alkyl chain architecture [1]. The degree of branching and the linear-to-branched ratio directly modulate critical performance attributes including plasticizer efficiency (k parameter), volatility, migration rate, density, and low-temperature flexibility [2][3]. Symmetric linear isomers like di-n-pentyl phthalate (DNPP, CAS 131-18-0) and fully branched isomers like diisopentyl phthalate (DIPP, CAS 605-50-5) exhibit divergent behavior in PVC matrices; the mixed linear-branched architecture of n-pentyl 3-methyl-2-butyl phthalate occupies a distinct position in the property envelope, offering a unique compromise between the efficiency advantages of linear esters and the permanence advantages of branched esters. Procurement decisions based solely on molecular weight or phthalate class designation risk suboptimal formulation performance.

Quantitative Evidence for Selecting n-Pentyl 3-Methyl-2-butyl Phthalate over Closest Structural Analogs


Structural Uniqueness: Mixed Linear-Branched Architecture vs. Symmetric Dipentyl Isomers

n-Pentyl 3-Methyl-2-butyl Phthalate is the only commercially accessible dipentyl phthalate isomer that carries one strictly linear n-pentyl ester group and one branched 3-methyl-2-butyl (isopentyl) group on the ortho positions of the phthalate ring . In contrast, di-n-pentyl phthalate (DNPP) bears two linear n-pentyl groups, and diisopentyl phthalate (DIPP) bears two branched isopentyl groups. This asymmetric substitution pattern creates a unique intramolecular free volume distribution that is not achievable with symmetric isomers, directly influencing plasticizer-polymer interaction thermodynamics [1].

Plasticizer architecture Phthalate isomerism Structure-property relationships

Enhanced Plasticizer Efficiency of Branched vs. Linear Phthalates at Equivalent Molecular Weight

The plasticizer efficiency parameter k, which quantifies the reduction in PVC glass transition temperature per unit plasticizer concentration, is systematically higher for branched phthalates than for linear phthalates of identical molecular weight [1]. While direct k values for n-pentyl 3-methyl-2-butyl phthalate have not been published, its mixed linear-branched architecture positions it between the lower efficiency of fully linear DNPP and the higher efficiency of fully branched DIPP. This is rationalized by the additional free volume created by the inefficiency of polymer chain packing around branched penetrant molecules [2].

PVC plasticization Plasticizer efficiency k parameter Glass transition

Regulatory Differentiation: SVHC Designation and REACH Annex XIV Authorization Requirement

n-Pentyl-isopentyl phthalate (n-pentyl 3-methyl-2-butyl phthalate) is explicitly identified as a Substance of Very High Concern (SVHC) and is listed on the REACH Authorization List (Annex XIV) due to its classification as toxic for reproduction (Article 57c) [1][2]. This regulatory status is shared with diisopentyl phthalate (DIPP, CAS 605-50-5) but is distinct from the broader regulatory treatment of the mixed branched/linear dipentyl phthalate category (CAS 84777-06-0) which may have different compliance implications. The compound also carries H360FD hazard statements (may damage fertility; may damage the unborn child) and H400 (very toxic to aquatic life) [3].

REACH SVHC Phthalate regulation Authorization list

Boiling Point and Volatility Comparison with Symmetric Dipentyl Isomers

n-Pentyl 3-Methyl-2-butyl phthalate has a predicted boiling point of 337.5±10.0 °C at 760 mmHg and a vapor pressure of 0.0±0.7 mmHg at 25°C . While direct comparative boiling point data for all dipentyl isomers under identical conditions are not consolidated in the peer-reviewed literature, the class-level principle is firmly established: branched phthalate esters exhibit lower volatility than their linear counterparts of equivalent carbon number [1]. The mixed linear-branched architecture of this compound yields an intermediate volatility profile between the higher-volatility di-n-pentyl phthalate (fully linear) and the lower-volatility diisopentyl phthalate (fully branched).

Phthalate volatility Boiling point Plasticizer permanence

Key Application Scenarios for n-Pentyl 3-Methyl-2-butyl Phthalate Supported by Differential Evidence


Analytical Standard for Phthalate Monitoring in Environmental and Biological Matrices

The compound serves as a certified reference material and analytical standard for the detection and quantification of phthalate esters in environmental samples (water, soil, sediment) and biological fluids (urine, serum) using HPLC, GC-MS, or LC-MS/MS methods. The availability of the deuterated analog (n-pentyl 3-methyl-2-butyl phthalate-d4) further enhances its utility as an internal standard for isotope dilution mass spectrometry, enabling precise quantitation and recovery correction in complex matrices [1]. Its distinct structural signature—the mixed linear-branched alkyl substitution—facilitates unambiguous chromatographic resolution from co-eluting symmetric dipentyl isomers that may be present as environmental contaminants.

Specialty Plasticizer for PVC Formulations Requiring Balanced Efficiency and Permanence

The mixed linear-branched architecture of n-pentyl 3-methyl-2-butyl phthalate offers an intermediate property profile suitable for flexible PVC applications where neither the high efficiency of fully linear phthalates (e.g., DNPP) nor the high permanence of fully branched phthalates (e.g., DIPP) is individually optimal. The branched component contributes to the elevated plasticizer efficiency parameter (higher k value) characteristic of branched structures, while the linear component mitigates the reduced low-temperature flexibility penalty sometimes associated with fully branched esters [1][2]. Potential applications include coated fabrics, wire and cable insulation, and flooring materials where a specific compromise between processing ease, end-use flexibility, and long-term plasticizer retention is required. However, use in EU markets is severely constrained by the compound's Annex XIV authorization requirement under REACH [3].

Model Compound for Structure-Property Relationship Studies in Phthalate Plasticizer Design

This compound serves as a valuable model system for academic and industrial research investigating the quantitative effects of alkyl branching on phthalate plasticizer performance. Its precisely defined mixed linear-branched substitution pattern enables controlled experimental isolation of architectural variables—linear vs. branched ester group contribution to free volume, plasticizer efficiency (k parameter), and migration kinetics—without the confounding effects of varying total carbon number [1]. Researchers may employ it as a benchmark to validate predictive models of plasticizer efficiency and to guide the rational design of next-generation phthalate or non-phthalate alternatives with tailored property profiles.

Regulatory Compliance Benchmarking and Replacement Candidate Evaluation

Given its explicit listing on the REACH Authorization List (Annex XIV), n-pentyl 3-methyl-2-butyl phthalate is strategically procured as a reference standard for regulatory compliance testing and for benchmarking the performance of potential replacement plasticizers [1][2]. Formulators seeking to phase out SVHC-listed substances require the authentic compound to establish baseline performance metrics—including plasticizing efficiency, volatility, migration rates, and mechanical property effects in PVC matrices—against which candidate non-SVHC alternatives must be compared to ensure equivalent or superior functionality in end-use applications.

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